6-Amino-5-chloropyridine-3-sulfonic acid
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Overview
Description
6-Amino-5-chloropyridine-3-sulfonic acid is a chemical compound with the molecular formula C5H5ClN2O3S and a molecular weight of 208.62 g/mol . It is a derivative of pyridine, characterized by the presence of an amino group at the 6th position, a chlorine atom at the 5th position, and a sulfonic acid group at the 3rd position on the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-chloropyridine-3-sulfonic acid typically involves the chlorination of 6-amino-3-pyridinesulfonic acid. This process can be carried out using various chlorinating agents under controlled conditions to ensure selective chlorination at the 5th position . The reaction is usually performed in an aqueous medium at a temperature range of 0-5°C to prevent over-chlorination and to maintain the integrity of the amino and sulfonic acid groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and optimized reaction conditions to achieve high yield and purity. The reaction mixture is typically subjected to purification steps such as crystallization and filtration to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-chloropyridine-3-sulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted by nucleophiles such as amines and thiols under basic conditions.
Oxidation Reactions: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The sulfonic acid group can be reduced to a sulfonamide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Chlorinating Agents: Thionyl chloride, phosphorus pentachloride.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride.
Major Products Formed
Substitution Products: 6-Amino-5-substituted pyridine-3-sulfonic acids.
Oxidation Products: 6-Nitro-5-chloropyridine-3-sulfonic acid.
Reduction Products: 6-Amino-5-chloropyridine-3-sulfonamide.
Scientific Research Applications
6-Amino-5-chloropyridine-3-sulfonic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-Amino-5-chloropyridine-3-sulfonic acid involves its interaction with specific molecular targets and pathways. The amino and sulfonic acid groups facilitate binding to enzymes and receptors, leading to inhibition or activation of biological processes . The chlorine atom enhances the compound’s reactivity, allowing it to participate in various biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
6-Amino-3-pyridinesulfonic acid: Lacks the chlorine atom at the 5th position, resulting in different reactivity and applications.
5-Chloro-3-pyridinesulfonic acid: Lacks the amino group at the 6th position, affecting its binding properties and biological activity.
6-Amino-5-bromopyridine-3-sulfonic acid: Contains a bromine atom instead of chlorine, leading to variations in chemical behavior and reactivity.
Uniqueness
6-Amino-5-chloropyridine-3-sulfonic acid is unique due to the presence of both an amino group and a chlorine atom on the pyridine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
6-amino-5-chloropyridine-3-sulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O3S/c6-4-1-3(12(9,10)11)2-8-5(4)7/h1-2H,(H2,7,8)(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHIHWMRMNWPOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N)S(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364497 |
Source
|
Record name | 6-amino-5-chloropyridine-3-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
610275-89-3 |
Source
|
Record name | 6-amino-5-chloropyridine-3-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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